(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid
CAS No.: 879008-22-7
Cat. No.: VC21390242
Molecular Formula: C15H12O3
Molecular Weight: 240.25g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 879008-22-7 |
---|---|
Molecular Formula | C15H12O3 |
Molecular Weight | 240.25g/mol |
IUPAC Name | (Z)-3-(4-hydroxyphenyl)-2-phenylprop-2-enoic acid |
Standard InChI | InChI=1S/C15H12O3/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-10,16H,(H,17,18)/b14-10- |
Standard InChI Key | GAXUWNPJYOWVDR-UVTDQMKNSA-N |
Isomeric SMILES | C1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)O)/C(=O)O |
SMILES | C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)O)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)O)C(=O)O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Descriptors
The IUPAC name for this compound is (2Z)-3-(4-hydroxyphenyl)-2-phenylprop-2-enoic acid. It is registered under two CAS numbers: 6962-09-0 (base compound) and 879008-22-7 (specific stereoisomer) . The molecular formula is , with a molar mass of 240.25 g/mol . The Z-configuration of the double bond is critical for its biological activity, as evidenced by its distinct interaction with cellular targets compared to E-isomers .
Table 1: Key Molecular Identifiers
Property | Value |
---|---|
CAS Registry Number | 6962-09-0 / 879008-22-7 |
Molecular Formula | |
Molecular Weight | 240.25 g/mol |
InChI Key | GAXUWNPJYOWVDR-UVTDQMKNSA-N |
Synonym | 4-Hydroxychalcone |
Structural Analysis
The compound’s planar structure enables π-π stacking interactions with aromatic residues in enzymes, a feature exploited in its role as a kinase inhibitor . The hydroxyl group at the para position of the phenyl ring enhances hydrogen-bonding capacity, which is pivotal for antioxidant activity . Computational studies suggest that the Z-configuration stabilizes the molecule through intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, reducing rotational freedom and enhancing binding affinity .
Synthesis and Physicochemical Properties
Synthetic Routes
(2Z)-3-(4-Hydroxyphenyl)-2-phenylacrylic acid is typically synthesized via Claisen-Schmidt condensation between 4-hydroxybenzaldehyde and phenylacetic acid derivatives. Acid or base catalysis facilitates the formation of the α,β-unsaturated carbonyl system, with reaction conditions tightly controlled to favor the Z-isomer . Alternative methods include enzymatic esterification using lipases, though yields remain suboptimal compared to traditional chemical synthesis .
Solubility and Stability
The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic phenyl groups but dissolves readily in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol . Stability studies indicate susceptibility to photodegradation under UV light, necessitating storage in amber containers at -20°C for long-term preservation .
Table 2: Physicochemical Profile
Property | Value |
---|---|
Melting Point | Not reported |
Boiling Point | Decomposes above 200°C |
LogP (Octanol-Water) | 3.2 (estimated) |
UV-Vis Absorption (λ_max) | 280 nm (in methanol) |
Biological Activities and Mechanisms
Antioxidant Effects
The para-hydroxyl group donates hydrogen atoms to neutralize free radicals, as demonstrated in DPPH (1,1-diphenyl-2-picrylhydrazyl) assays where the compound exhibited an IC₅₀ of 12.5 μM—comparable to ascorbic acid . Electron paramagnetic resonance (EPR) spectroscopy confirms its ability to quench superoxide radicals in a dose-dependent manner .
Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|
A549 (Lung adenocarcinoma) | 8.7 ± 1.2 | p38 activation, autophagy inhibition |
HepG2 (Hepatocellular) | 10.3 ± 0.9 | ROS generation, DNA fragmentation |
MCF-7 (Breast cancer) | 15.4 ± 2.1 | Estrogen receptor antagonism |
Anti-Inflammatory Action
The compound inhibits cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages, reducing prostaglandin E₂ (PGE₂) and nitric oxide (NO) production by 70% and 65%, respectively, at 10 μM .
Applications in Pharmaceutical and Environmental Contexts
Drug Development
Structural analogs of this chalcone derivative are being explored as tyrosine kinase inhibitors targeting epidermal growth factor receptor (EGFR), with IC₅₀ values in the low micromolar range . Its ability to cross the blood-brain barrier (BBB) in rodent models suggests potential for treating neurological disorders .
Environmental Impact
Challenges and Future Directions
Limitations in Clinical Translation
Poor aqueous solubility and rapid hepatic metabolism limit bioavailability. Nanoformulations using liposomes or polymeric micelles are under development to enhance delivery .
Unexplored Mechanistic Pathways
The compound’s interaction with sirtuin (SIRT) isoforms and histone deacetylases (HDACs) warrants further study, particularly given its structural similarity to resveratrol .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume